N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazol-4-carbaldehyde with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C17H25N5 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-5-cyclopropyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C17H25N5/c1-12-14(11-22(19-12)15-5-3-4-6-15)10-18-17-9-16(13-7-8-13)20-21(17)2/h9,11,13,15,18H,3-8,10H2,1-2H3 |
InChI Key |
PEIBWUSEIMSCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC(=NN2C)C3CC3)C4CCCC4 |
Origin of Product |
United States |
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